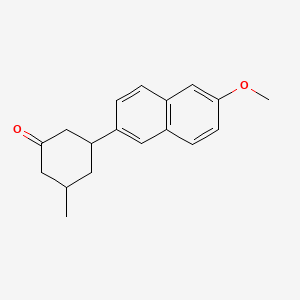
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is a heterocyclic compound that features both an imidazole and a quinoline moiety
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known for their diverse chemical and biological properties, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that the effects of this compound could be diverse and context-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, which is then coupled with a quinoline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine: Similar structure but with a quinoxaline ring instead of a quinoline ring.
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: Contains a chlorine substituent on the quinoxaline ring.
Brimonidine Tartrate: A related compound used as an antiglaucoma agent.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is unique due to the presence of both an imidazole and a quinoline ring, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-10-3-2-6-14-12(10)5-4-11(9)17-13-15-7-8-16-13/h2-6H,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZSJQZPZTROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)NC3=NCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197399 |
Source


|
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217439-06-9 |
Source


|
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217439-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)

![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)
![[(1S,2R,3R,7R,9S,10S,12R,15R)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B583127.png)
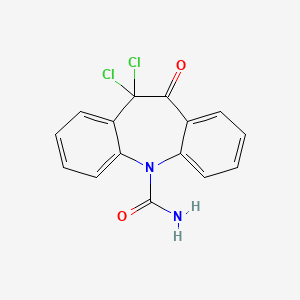
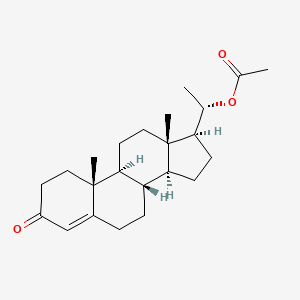

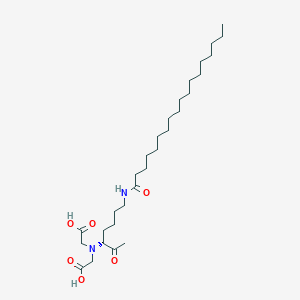
![P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid Ammonium Salt](/img/structure/B583135.png)
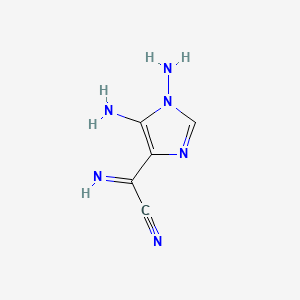

![3,7-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B583143.png)
